Methyl yellow

Description

Propriétés

IUPAC Name |

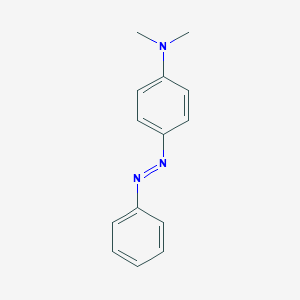

N,N-dimethyl-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYPECIVGRXBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3, Array | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020491 | |

| Record name | C.I. Solvent Yellow 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-dimethylaminoazobenzene appears as yellow crystalline leaflets or an orange powder. (NTP, 1992), Yellow, leaf-shaped crystals; [NIOSH], YELLOW CRYSTALS., Yellow, leaf-shaped crystals. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Dimethylaminoazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/436 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Dimethylaminoazobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0220.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), sublimes, Sublimes | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/436 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Dimethylaminoazobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0220.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALCOHOL, BENZENE, CHLOROFORM; SOL IN ETHER, PETROLEUM ETHER, MINERAL ACIDS, OILS., VERY SOL IN PYRIDINE., Water solubility of 13.6 ppm., Solubility in water: none, 0.001% | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(DIMETHYLAMINO)AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Dimethylaminoazobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0220.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.78 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.78 | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/436 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3e-07 mmHg (est.) (NIOSH, 2023), 0.0000003 [mmHg], 0.0000003 mmHg (est.) | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Dimethylaminoazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/436 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Dimethylaminoazobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0220.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

YELLOW CRYSTALLINE LEAFLETS, Yellow, leaf-shaped crystals. | |

CAS No. |

60-11-7 | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Solvent Yellow 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl yellow | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-dimethyl-4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Yellow 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dimethylaminoazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIMETHYLAMINOAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49L8E13FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(DIMETHYLAMINO)AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/436 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline, N,N-dimethyl-p-phenylazo- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BX7026F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

232 °F (decomposes) (NTP, 1992), 114-117 °C, 114-117 °C, 232 °F, 237 °F | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(DIMETHYLAMINO)AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/436 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Dimethylaminoazobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0220.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis and purification of methyl yellow for lab use.

An In-depth Technical Guide to the Synthesis and Purification of Methyl Yellow for Laboratory Use

Overview

This guide provides a comprehensive technical overview of the laboratory synthesis and purification of this compound (N,N-dimethyl-4-phenylazoaniline). This compound is an azo dye frequently utilized as a pH indicator in titrations.[1][2] The synthesis is a classic example of a two-step electrophilic aromatic substitution reaction involving diazotization followed by an azo coupling.[3] The protocols detailed below are based on established laboratory procedures designed for reproducibility and high purity of the final product. This document is intended for researchers, scientists, and professionals in the field of chemistry and drug development.

Physicochemical and Characterization Data

The key physicochemical properties of this compound are summarized below. This data is essential for the identification and characterization of the synthesized compound.

| Property | Value |

| IUPAC Name | N,N-dimethyl-4-(phenyldiazenyl)aniline |

| Synonyms | C.I. 11020, Dithis compound, p-Dimethylaminoazobenzene |

| Molecular Formula | C₁₄H₁₅N₃ |

| Molecular Weight | 225.30 g/mol [4] |

| Appearance | Orange-yellow powder/crystals[4][5] |

| Melting Point | 110-112 °C (with decomposition)[4] |

| Absorbance Maximum (λmax) | ~472 nm[5] |

| pH Indicator Range | pH 2.9 (Red) – 4.0 (Yellow)[1][2][3] |

Synthesis Pathway and Mechanism

The synthesis of this compound is achieved through two primary chemical steps:

-

Azo Coupling: The electrophilic diazonium salt reacts with the electron-rich N,N-dimethylaniline. The coupling occurs at the para-position of the N,N-dimethylaniline ring to form the stable azo compound, this compound.[8]

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be conducted within a certified fume hood. This compound is suspected of being a carcinogen, and N,N-dimethylaniline is toxic; handle both with extreme care.[4][9]

Protocol 1: Synthesis of Crude this compound

This protocol details the diazotization of aniline and the subsequent coupling reaction to yield crude this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (0.05 mol scale) |

| Aniline | 93.13 | 4.65 g (4.5 mL) |

| Concentrated HCl | 36.46 | 12.5 mL |

| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 3.5 g |

| N,N-dimethylaniline | 121.18 | 6.0 g (6.3 mL) |

| Sodium Acetate (B1210297) | 82.03 | ~10 g |

| Deionized Water | 18.02 | As needed |

| Ice | - | As needed |

Procedure:

-

Preparation of Aniline Solution: In a 250 mL beaker, combine 4.65 g of aniline with 12.5 mL of concentrated hydrochloric acid and 12.5 mL of water. Stir until the aniline has completely dissolved. Cool this solution to 0–5 °C in an ice-water bath.

-

Diazotization: In a separate 100 mL beaker, dissolve 3.5 g of sodium nitrite in 20 mL of water. While maintaining the aniline solution's temperature between 0–5 °C, add the sodium nitrite solution dropwise with continuous stirring. The addition should be slow to prevent the temperature from rising above 5 °C. The resulting solution contains the unstable benzenediazonium salt.

-

Preparation of Coupling Solution: In a 400 mL beaker, dissolve 6.0 g of N,N-dimethylaniline in 10 mL of 6M HCl. Add approximately 50 g of crushed ice to this solution.

-

Azo Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 2 to the N,N-dimethylaniline solution from Step 3. A red or orange-red precipitate should form.

-

Neutralization and Precipitation: After the addition is complete, slowly add a saturated solution of sodium acetate until the mixture is no longer acidic to litmus (B1172312) paper. This step facilitates the precipitation of the crude this compound.

-

Isolation of Crude Product: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water.

-

Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air dry or dry in a desiccator.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of the crude this compound solid to obtain a product of higher purity. Recrystallization is a technique that relies on the difference in solubility of the compound in a solvent at high and low temperatures.[10][11]

Materials and Reagents:

-

Crude this compound (from Protocol 1)

-

Ethanol (B145695) or an ethanol/water mixture

-

Deionized Water

Procedure:

-

Solvent Selection: Ethanol is a suitable solvent for recrystallizing this compound. A mixed solvent system of ethanol and water can also be effective.

-

Dissolution: Transfer the dried crude product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely. Bring the solution to a gentle boil on a hot plate. If insoluble impurities are present, they can be removed by hot gravity filtration.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[12]

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.

-

Collection of Pure Crystals: Collect the purified orange-yellow crystals by vacuum filtration.

-

Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals completely. Weigh the final product and calculate the percentage yield. The melting point can be determined to assess purity.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of this compound in a laboratory setting.

References

- 1. DI this compound PH INDICATOR | Ennore India Chemicals [ennoreindiachemicals.com]

- 2. This compound, indicator 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. thomassci.com [thomassci.com]

- 5. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 6. Synthesis and characterization of azo dye: methyl | Chegg.com [chegg.com]

- 7. youtube.com [youtube.com]

- 8. reddit.com [reddit.com]

- 9. Polymorphism of the azobenzene dye compound this compound - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE00387G [pubs.rsc.org]

- 10. mt.com [mt.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. gcwgandhinagar.com [gcwgandhinagar.com]

An In-depth Technical Guide to the Mechanism of Action of Methyl Yellow as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl yellow, also known as p-dimethylaminoazobenzene, is an azo dye widely recognized for its utility as a pH indicator. Its distinct color transition from red in acidic media to yellow in alkaline conditions provides a clear visual endpoint for acid-base titrations. This technical guide delineates the core mechanism underpinning the function of this compound as a pH indicator. It explores the compound's structural transformations in response to varying hydrogen ion concentrations, focusing on the principles of protonation and tautomerism. Quantitative data, including pKa values, are presented, and detailed experimental protocols for the preparation and spectrophotometric analysis of this compound are provided. Furthermore, this guide employs Graphviz visualizations to illustrate the intricate signaling pathways and chemical equilibria that govern its color-changing properties.

Introduction

This compound (C₁₄H₁₅N₃) is a synthetic organic compound belonging to the azo dye class, characterized by the presence of a diazene (B1210634) functional group (-N=N-) connecting two aromatic rings.[1][2] This azo linkage is central to its chromophoric properties.[3] While historically used as a food coloring agent under the name "Butter Yellow," its classification as a potential carcinogen has since restricted its application primarily to analytical chemistry.[2][4] In the laboratory, this compound serves as a valuable acid-base indicator, particularly for the titration of weak bases with strong acids, due to its sharp color change within a specific acidic pH range.[5][6]

The efficacy of this compound as a pH indicator is rooted in its ability to undergo reversible structural changes upon protonation and deprotonation. These changes alter the electronic conjugation within the molecule, thereby affecting the wavelengths of light it absorbs and, consequently, the color it appears to the human eye.[5]

The Core Mechanism of Action

The color change of this compound is a direct consequence of its chemical equilibrium in aqueous solutions, which is dictated by the ambient pH. The mechanism involves the protonation of the azo group, leading to a significant structural and electronic rearrangement.

Protonation and Tautomeric Shift

In alkaline or neutral solutions (pH > 4.0), this compound exists predominantly in its neutral, unprotonated azo form, which is yellow.[6] As the pH of the solution decreases (becomes more acidic), a proton (H⁺) is added to one of the nitrogen atoms of the azo bridge. This protonation event is the primary trigger for the color change.

Upon protonation, this compound undergoes a tautomeric shift, establishing an equilibrium between the protonated azo form (an azonium species) and a more stable hydrazone form (a quinonoid structure).[4][7] In acidic media (pH < 2.9), the hydrazone tautomer is the predominant species, and it is this form that imparts the characteristic red color to the solution.[4][7]

The extended conjugation in the quinonoid structure of the hydrazone tautomer lowers the energy gap for electronic transitions. This causes the molecule to absorb light at longer wavelengths (a bathochromic shift) compared to the azo form, resulting in the observed color change from yellow to red.[5]

Chemical Equilibrium

The overall equilibrium for this compound as a pH indicator can be summarized as follows:

Yellow Azo Form (Basic) ⇌ Red Hydrazo-Quinonoid Form (Acidic)

This equilibrium is dynamic and reversible. The addition of an acid shifts the equilibrium to the right, favoring the formation of the red hydrazone tautomer. Conversely, the addition of a base removes protons from the solution, shifting the equilibrium to the left and regenerating the yellow azo form.

Quantitative Data

The transition of this compound from its acidic to basic form is characterized by specific quantitative parameters that are crucial for its application in analytical chemistry.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₅N₃ | [2] |

| Molar Mass | 225.295 g/mol | [2] |

| pH Range of Color Transition | 2.9 – 4.0 | [1][6] |

| Color in Acidic Solution (pH < 2.9) | Red | [1][6] |

| Color in Basic Solution (pH > 4.0) | Yellow | [1][6] |

| pKa | 3.01 ± 0.01 | [8] |

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

This protocol outlines the standard procedure for preparing a 0.1% solution of this compound for use in titrations.

Materials:

-

This compound (p-dimethylaminoazobenzene) powder

-

100 ml Volumetric flask

-

Analytical balance

-

Spatula

-

Funnel

Procedure:

-

Accurately weigh 0.1 g of this compound powder using an analytical balance.[5]

-

Transfer the weighed powder into a 100 ml volumetric flask using a funnel.

-

Add approximately 50 ml of 95% ethanol to the volumetric flask.[5]

-

Swirl the flask gently to dissolve the this compound powder completely.

-

Once the solid is fully dissolved, add 95% ethanol to the flask until the solution reaches the 100 ml graduation mark.[5]

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

The resulting solution is a 0.1% (w/v) this compound indicator, which is approximately 1 g/L.[5]

Spectrophotometric Determination of pKa

This protocol describes a method to determine the acid dissociation constant (pKa) of this compound using a spectrophotometer.

Materials:

-

This compound indicator solution (prepared as in Protocol 4.1)

-

A series of buffer solutions with known pH values spanning the range of 2.0 to 5.0

-

0.1 M HCl solution

-

0.1 M NaOH solution

-

Spectrophotometer

-

Cuvettes

-

Pipettes

-

pH meter

Procedure:

-

Preparation of Samples:

-

Prepare a "fully acidic" sample by adding a small amount of the this compound stock solution to the 0.1 M HCl solution. This will ensure the indicator is entirely in its red, protonated form.

-

Prepare a "fully basic" sample by adding a small amount of the this compound stock solution to a buffer solution with a pH well above 4.0 (e.g., pH 5.0). This will ensure the indicator is entirely in its yellow, deprotonated form.

-

Prepare a series of test samples by adding a constant, small amount of the this compound stock solution to each of the buffer solutions spanning the pH range of 2.0 to 5.0.

-

-

Spectrophotometric Analysis:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the spectrophotometer to scan a range of wavelengths (e.g., 350-600 nm).

-

Using a blank (the respective buffer solution without the indicator), zero the spectrophotometer.

-

Measure the absorbance spectrum of the fully acidic sample. Identify the wavelength of maximum absorbance (λ_max) for the red form.

-

Measure the absorbance spectrum of the fully basic sample. Identify the wavelength of maximum absorbance (λ_max) for the yellow form.

-

Measure the absorbance of each of the test samples at both of the identified λ_max values.

-

-

Data Analysis:

-

The pKa can be determined using the Henderson-Hasselbalch equation: pH = pKa + log([In⁻]/[HIn]) where [In⁻] is the concentration of the yellow (basic) form and [HIn] is the concentration of the red (acidic) form.

-

The ratio of the concentrations can be determined from the absorbance measurements.

-

Plot a graph of pH versus log([In⁻]/[HIn]). The pKa is the pH at which the line crosses the y-axis (where log([In⁻]/[HIn]) = 0).

-

Visualizing the Mechanism

The following diagrams, generated using the DOT language, illustrate the key molecular structures and the equilibrium involved in the pH-indicating action of this compound.

Caption: The pH-dependent equilibrium of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. homework.study.com [homework.study.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N-dimethyl-4-phenylazoaniline: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-4-phenylazoaniline, also commonly known as Methyl Yellow or Butter Yellow, is an azo dye with the chemical formula C₁₄H₁₅N₃. Historically used as a food coloring agent, its use in food products has been discontinued (B1498344) due to its classification as a potential carcinogen.[1] Today, its primary applications are as a pH indicator and in various research contexts, including the study of chemical carcinogenesis and metabolism. This technical guide provides a comprehensive overview of the physical and chemical properties of N,N-dimethyl-4-phenylazoaniline, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral characteristics and metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-dimethyl-4-phenylazoaniline is presented in the table below, offering a quick reference for researchers.

| Property | Value | Reference(s) |

| IUPAC Name | N,N-dimethyl-4-(phenyldiazenyl)aniline | [2] |

| Synonyms | This compound, Butter Yellow, Solvent Yellow 2, 4-Dimethylaminoazobenzene | [1] |

| CAS Number | 60-11-7 | [2] |

| Molecular Formula | C₁₄H₁₅N₃ | [2] |

| Molecular Weight | 225.29 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 111–116 °C (decomposes) | [1] |

| Boiling Point | Decomposes | |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), ether, chloroform, benzene, and petroleum ether. | |

| pKa | 3.3 | [3] |

| pH Indicator Range | pH 2.9 (red) – 4.0 (yellow) | [4] |

| λmax (in Ethanol) | Approximately 408 nm |

Experimental Protocols

Synthesis of N,N-dimethyl-4-phenylazoaniline (this compound)

The synthesis of N,N-dimethyl-4-phenylazoaniline is a classic example of a diazotization reaction followed by an azo coupling reaction. The overall workflow is depicted in the diagram below.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

N,N-dimethylaniline

-

Glacial Acetic Acid

-

Sodium Hydroxide (B78521) (NaOH)

-

Ice

Procedure:

Part 1: Diazotization of Aniline

-

In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature between 0-5 °C. Stir the mixture continuously. The formation of the benzenediazonium chloride salt occurs at this stage.

Part 2: Azo Coupling

-

In a separate beaker, dissolve N,N-dimethylaniline in glacial acetic acid.

-

Cool this solution in an ice bath.

-

Slowly add the cold benzenediazonium salt solution from Part 1 to the N,N-dimethylaniline solution with vigorous stirring. A colored precipitate of N,N-dimethyl-4-phenylazoaniline will form.

-

Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the completion of the coupling reaction.

-

Make the solution alkaline by the slow addition of a sodium hydroxide solution. This converts the product to its free base form, which is typically yellow.

-

Collect the crude product by vacuum filtration and wash it with cold water.

Purification by Recrystallization

The crude N,N-dimethyl-4-phenylazoaniline can be purified by recrystallization to obtain a product of higher purity.

Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of N,N-dimethyl-4-phenylazoaniline. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimum amount of hot ethanol to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot filtered to remove the charcoal and adsorbed impurities.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystals of purified N,N-dimethyl-4-phenylazoaniline should form.

-

To maximize the yield, the flask can be placed in an ice bath to further cool the solution.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to air dry.

Spectral Data

UV-Visible Spectroscopy

The UV-Vis spectrum of N,N-dimethyl-4-phenylazoaniline in ethanol exhibits a strong absorption band in the visible region, which is responsible for its yellow color. The maximum absorption wavelength (λmax) is approximately 408 nm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks for N,N-dimethyl-4-phenylazoaniline are expected as follows:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3030 | Aromatic C-H stretch |

| ~2920-2850 | Aliphatic C-H stretch (N-CH₃) |

| ~1600, 1500, 1450 | Aromatic C=C ring stretch |

| ~1400-1350 | N=N stretch (azo group) |

| ~1350-1250 | Aromatic C-N stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of N,N-dimethyl-4-phenylazoaniline. The expected chemical shifts (in ppm) in a CDCl₃ solvent are summarized below.

¹H NMR:

-

~3.1 ppm (singlet, 6H): The two methyl groups attached to the nitrogen atom (-N(CH₃)₂).

-

~6.7-6.8 ppm (doublet, 2H): The two aromatic protons ortho to the -N(CH₃)₂ group.

-

~7.4-7.5 ppm (multiplet, 3H): The three aromatic protons on the unsubstituted phenyl ring (meta and para to the azo group).

-

~7.8-7.9 ppm (multiplet, 4H): The two aromatic protons ortho to the azo group on the unsubstituted phenyl ring and the two aromatic protons ortho to the azo group on the substituted ring.

¹³C NMR:

-

~40 ppm: The carbon atoms of the methyl groups (-N(CH₃)₂).

-

~111 ppm: The aromatic carbons ortho to the -N(CH₃)₂ group.

-

~122-130 ppm: The remaining aromatic carbons.

-

~143-153 ppm: The aromatic carbons directly attached to the nitrogen atoms.

Metabolic Pathways

N,N-dimethyl-4-phenylazoaniline is known to be a procarcinogen, meaning it is metabolically activated in the body to its ultimate carcinogenic form. The primary site of metabolism is the liver, involving enzymes from the cytochrome P450 superfamily. The main metabolic pathways are N-demethylation and aromatic hydroxylation.

The metabolic activation begins with the enzymatic conversion of N,N-dimethyl-4-phenylazoaniline to N-methyl-4-phenylazoaniline (MAB) and subsequently to 4-phenylazoaniline (AB) through N-demethylation.[5] Aromatic hydroxylation at the 4'-position of the phenyl ring is another significant metabolic route.[5] These metabolites can then undergo further enzymatic reactions, such as sulfation, to form highly reactive electrophilic species that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of N,N-dimethyl-4-phenylazoaniline, along with comprehensive experimental protocols for its synthesis and purification. The inclusion of spectral data and an outline of its metabolic pathways offers valuable information for researchers in the fields of chemistry, toxicology, and drug development. The provided information serves as a foundational resource for the safe handling, synthesis, and study of this important chemical compound.

References

The Solubility of Methyl Yellow: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl yellow (also known as p-dimethylaminoazobenzene, C.I. Solvent Yellow 2) in various organic solvents. This document includes tabulated quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is an azo dye characterized by its yellow crystalline appearance.[1] It is structurally a derivative of azobenzene (B91143) and N,N-dimethylaniline. Due to its conjugated system, it exhibits strong chromophoric properties. While historically used as a food coloring agent ("butter yellow"), it is now primarily utilized as a pH indicator and a dye for various non-food products like oils, waxes, and plastics.[1] Its solubility in organic solvents is a critical parameter for its application in these industries and for its study in various research contexts. This compound is sparingly soluble in water but shows significant solubility in many organic solvents.[1][2]

Solubility Data of this compound

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Citation |

| Water | H₂O | 0.00136 g/100 mL | 25 | [2] |

| Pyridine | C₅H₅N | 28 g/100 g | 22.5 | [2] |

| Ethanol | C₂H₅OH | Soluble | Not Specified | [1][2] |

| Methanol | CH₃OH | Soluble | Not Specified | [3] |

| Chloroform | CHCl₃ | Soluble | Not Specified | [1] |

| Benzene | C₆H₆ | Soluble | Not Specified | [1] |

| Toluene | C₇H₈ | Soluble | Not Specified | [3] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | [1] |

| Petroleum Ether | Mixture | Soluble | Not Specified | [1] |

| Mineral Acids | Varies | Soluble | Not Specified | [1] |

| Oils | Varies | Soluble | Not Specified | [1] |

Experimental Protocol: Determination of this compound Solubility via UV-Vis Spectrophotometry

This section outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using UV-Visible spectrophotometry. This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Materials and Equipment

-

This compound (analytical grade)

-

Solvent of interest (e.g., ethanol, analytical grade)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Analytical balance

-

UV-Vis Spectrophotometer

-

Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)

-

Magnetic stirrer and stir bars

-

Thermostatic water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

Preparation of Standard Solutions and Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known mass of this compound (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations by performing serial dilutions of the stock solution.

-

Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a mid-range standard solution across the UV-Vis spectrum.

-

Measure the absorbance of each standard solution at the determined λmax.

-

-

Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

Solubility Determination (Saturation Shake-Flask Method)

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a thermostatic water bath or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any suspended solid particles.

-

Dilution: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the previously constructed calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination of this compound.

References

A Technical Guide to the Spectral Properties of Methyl Yellow in UV-Vis Spectroscopy

Abstract: This document provides an in-depth technical overview of the spectral characteristics of Methyl Yellow (N,N-Dimethyl-4-(phenyldiazenyl)aniline) using Ultraviolet-Visible (UV-Vis) spectroscopy. It is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development. This guide covers the fundamental principles of its light absorption, the profound effects of pH and solvent polarity on its spectral signature, detailed experimental protocols for spectral analysis, and structured data presentation for clarity and comparative analysis.

Introduction: Understanding this compound

This compound, also known as C.I. 11020 or p-Dimethylaminoazobenzene, is an azo dye composed of a phenyl group linked to a dimethylaniline group through an azo (-N=N-) bridge. This extended system of conjugated pi electrons is the primary chromophore responsible for its characteristic yellow color and its activity in the visible region of the electromagnetic spectrum.

In analytical chemistry, this compound is widely recognized as a pH indicator. Its molecular structure, and consequently its UV-Vis absorption spectrum, is highly sensitive to the acidity of its environment. This property makes it a valuable tool for titrations and for qualitatively and quantitatively assessing the pH of a solution. This guide will explore the specific spectral properties that arise from its interaction with light under various chemical conditions.

Core Principles: Chromophores and Spectral Transitions

The UV-Vis absorption of this compound is governed by electronic transitions within its chromophore. The azo linkage (-N=N-) and the associated aromatic rings form a large, conjugated system. When photons of specific energy (wavelength) pass through a solution of this compound, they can be absorbed, exciting π electrons from a lower-energy bonding or non-bonding molecular orbital to a higher-energy anti-bonding orbital (π → π* transitions). The specific wavelength of maximum absorbance (λmax) is directly related to the energy gap between these orbitals. Any factor that alters the electron distribution and the energy of these orbitals, such as protonation or solvent interaction, will cause a shift in the λmax.

The Influence of pH on Spectral Properties

The most significant factor affecting the UV-Vis spectrum of this compound is pH. The molecule acts as a base, accepting a proton at one of the nitrogen atoms of the azo group in acidic conditions. This structural change results in a distinct color change from yellow to red.

-

In Alkaline or Neutral Conditions (pH > 4.0): this compound exists predominantly in its neutral, unprotonated "azo" form. This structure is responsible for its characteristic yellow color.

-

In Acidic Conditions (pH < 2.9): The molecule becomes protonated, forming a positive ion. This "azonium" or quinonoid-type structure results in a bathochromic shift (a shift to a longer wavelength) of the λmax, causing the solution to appear red.[1]

The transition between these two forms occurs over a pH range of 2.9 to 4.0.[2][3][4] The pKa of this compound, the pH at which the concentrations of the acidic and basic forms are equal, is approximately 3.3.[4][5]

pH-Dependent Structural Transformation

The equilibrium between the yellow azo form and the red azonium form is the fundamental mechanism of its function as a pH indicator.

Caption: pH-driven equilibrium of this compound between its yellow (azo) and red (azonium) forms.

Quantitative Spectral Data vs. pH

The table below summarizes the absorption maxima (λmax) for this compound in its different protonation states.

| Condition | Predominant Form | Observed Color | Approximate λmax (nm) | Reference(s) |

| Alkaline / Neutral (pH > 4.0) | Azo (Neutral) | Yellow | ~403 - 410 | [5][6] |

| Acidic (pH < 2.9) | Azonium (Protonated) | Red | ~522 - 547 | [1] |

The Influence of Solvent Polarity

Solvent polarity can also induce shifts in the absorption spectrum of this compound, a phenomenon known as solvatochromism. The interaction between the solvent molecules and the dye can stabilize either the ground state or the excited state of the chromophore to different extents. In a study involving mixed aqueous solvents like methanol (B129727) and ethanol, it was observed that as the composition of the organic co-solvent increases, the pKa values of this compound decrease and the absorption spectra shift accordingly.[7] This is attributed to varying solute-solvent interactions and potential isomerization equilibria.[7]

Quantitative Spectral Data in Various Solvents

The absorption maximum of the neutral form of this compound varies with the solvent used.

| Solvent | λmax (nm) | Reference(s) |

| Ethanol | 403 | [5] |

| Toluene | 409 | [6] |

Experimental Protocols for UV-Vis Analysis

This section details a standardized methodology for analyzing the spectral properties of this compound.

Materials and Reagents

-

This compound powder (analytical grade)

-

Spectrophotometric grade solvents (e.g., ethanol, deionized water)

-

Buffer solutions (pH 2, 4, 7, 9) or 0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Dual-beam UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

General Experimental Workflow

The process involves careful preparation of the sample, instrument calibration, and systematic data acquisition.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. Chrominfo: this compound indicator in titration [chrominfo.blogspot.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectrophotometric determination of the dissociation constants of this compound in mixed protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Health and Safety of Methyl Yellow for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Toxicological Profile of N,N-dimethyl-4-aminoazobenzene.

Executive Summary

Methyl yellow (C.I. 11020; 4-Dimethylaminoazobenzene) is an azo dye historically used as a food coloring agent ("butter yellow") and currently employed in laboratory settings as a pH indicator.[1][2] Despite its utility, this compound poses significant health risks, primarily due to its classification as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[3] This guide provides a comprehensive overview of the health and safety information, toxicological data, experimental protocols for its assessment, and safe handling procedures for this compound to ensure the safety of laboratory personnel.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and use.

| Property | Value | Reference |

| Chemical Name | N,N-Dimethyl-4-(phenyldiazenyl)aniline | [4] |

| Synonyms | 4-Dimethylaminoazobenzene, p-Dimethylaminoazobenzene, Butter Yellow, Solvent Yellow 2 | [3][4][5] |

| CAS Number | 60-11-7 | [5] |

| Molecular Formula | C14H15N3 | |

| Molecular Weight | 225.29 g/mol | |

| Appearance | Amber to yellow-orange powder/solid | [5] |

| Melting Point | 111 - 117 °C (decomposes) | [6][5] |

| Solubility in Water | 13.6 mg/L | [4][6] |

| log P (Octanol/Water) | 4.58 | [4] |

| pH Indicator Range | pH 2.9 (red) - 4.0 (yellow) | [2] |

Toxicological Information

This compound is classified as toxic if swallowed and is a suspected human carcinogen based on animal studies.[5][7] Its primary target organs are the liver and kidneys.[6]

| Metric | Value | Species | Route | Reference |

| LD50 | 200 mg/kg | Rat | Oral | [2][3][6] |

| LD50 | 300 mg/kg | Mouse | Oral | [6] |

Carcinogenicity Ratings:

| Organization | Classification |

| IARC | Group 2B: Possibly carcinogenic to humans |

| NTP | Reasonably Anticipated to be a Human Carcinogen |

| California Proposition 65 | Carcinogen |

Mechanism of Carcinogenicity: Metabolic Activation

The carcinogenicity of this compound is not due to the compound itself but rather its metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA.[8] This process primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes.[9]

The proposed metabolic pathway involves several key steps:

-

N-Demethylation: The initial step involves the removal of one or both methyl groups from the amino group, a reaction catalyzed by CYP enzymes.

-

N-Hydroxylation: The resulting aromatic amine can then undergo N-hydroxylation to form a hydroxylamine (B1172632) derivative.

-

Esterification: This hydroxylamine is then esterified, often by sulfotransferases, to form a reactive ester.

-

Formation of Nitrenium Ion and DNA Adducts: The unstable ester can spontaneously decompose to form a highly reactive nitrenium ion. This electrophilic species can then covalently bind to nucleophilic sites on DNA bases, primarily guanine, forming DNA adducts.[8] These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Health and Safety Information

Hazard Identification

-

Acute Effects: Toxic if swallowed.[4][7] May cause irritation to the eyes, skin, and respiratory tract.[6] Ingestion can lead to the formation of methemoglobin, causing cyanosis.[6]

-

Chronic Effects: Suspected of causing cancer.[4][7] Prolonged or repeated exposure may cause damage to the liver and kidneys.[6] Mutagenic effects have been observed in experimental animals.[6]

Exposure Controls and Personal Protection

Due to its carcinogenic nature, work with this compound should be conducted with strict adherence to safety protocols to minimize exposure.

| Control | Specification | Reference |

| Engineering Controls | Work with this compound powder should be conducted in a designated area within a certified chemical fume hood.[3][5] | [3][5] |

| Facilities should be equipped with an eyewash station and a safety shower. | [6] | |

| Eye/Face Protection | Chemical safety goggles or a face shield should be worn.[6][10] | [6][10] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a fully fastened lab coat.[6][10] | [6][10] |

| Respiratory Protection | If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator is required.[5] | [6][5] |

Handling and Storage

-

Handling: Avoid creating dust.[3] Wash hands thoroughly after handling. All manipulations of the solid compound should be performed in a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[6] The storage area should be locked and clearly labeled as containing a carcinogen.[6]

Emergency Procedures

First-Aid Measures

| Exposure | Procedure | Reference |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[3] | [6] |

| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] | [6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6] | [6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] | [6] |

Spill and Leak Procedures

In case of a spill, evacuate the area and prevent entry.[7] Trained personnel wearing appropriate PPE should perform the cleanup.

-

Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[6]

-

Decontamination: The spill area should be decontaminated. Wipe the area with a suitable solvent (e.g., acetone (B3395972) followed by soap and water), and dispose of all cleanup materials as hazardous waste.[8]

-

Ventilation: Ensure the area is well-ventilated during and after the cleanup.[6]

Experimental Protocols

In Vitro Metabolism Assay Using Rat Liver Microsomes

This protocol provides a framework for assessing the metabolic stability of this compound.

-

Preparation of Microsomes: Isolate liver microsomes from rats (e.g., Sprague-Dawley) through differential centrifugation. The protein concentration of the microsomal preparation should be determined.[11][12][13]

-

Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound (e.g., 1-10 µM in a suitable solvent like DMSO)

-

Rat liver microsomes (e.g., 0.5 mg/mL protein)

-

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[14] A control incubation without the NADPH-regenerating system should be run in parallel.[14]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining this compound and the formation of metabolites using LC-MS/MS.[14]

-

Data Interpretation: The rate of disappearance of this compound is used to determine its metabolic stability (e.g., half-life, intrinsic clearance).

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to evaluate the mutagenic potential of this compound and its metabolites.[15]

-

Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[16]

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver).[16]

-

Procedure: a. Prepare a top agar (B569324) mixture containing a trace amount of histidine and biotin, the bacterial culture, and the test compound (this compound) at various concentrations.[17] b. For metabolic activation, add the S9 mix and an NADPH-cofactor solution to the top agar.[18] c. Pour the top agar onto minimal glucose agar plates.[17] d. Incubate the plates at 37°C for 48-72 hours.[17]

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

Interpretation: A dose-dependent increase in the number of revertant colonies, typically at least double the background rate, indicates a positive mutagenic response.[15]

Analysis of DNA Adducts by ³²P-Postlabeling

This highly sensitive method is used to detect and quantify DNA adducts formed from this compound exposure.[1][19]

-

DNA Isolation: Isolate DNA from the liver of animals treated with this compound or from in vitro incubations.

-

DNA Digestion: Digest the DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[19]

-

Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky aromatic adducts.

-

⁵'-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[19]

-

Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates.[1][4]

-

Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity using liquid scintillation counting or phosphorimaging. The level of adducts is expressed relative to the total number of nucleotides.[1]

Conclusion

This compound is a hazardous chemical that requires careful handling and respect for its toxicological properties, particularly its carcinogenicity. By understanding its metabolic activation pathway and adhering to strict safety protocols, researchers can minimize their risk of exposure. The experimental procedures outlined in this guide provide a basis for the continued investigation of the toxicological profile of this compound and similar azo compounds. All work with this substance must be conducted within the framework of an institution's chemical hygiene plan and with the oversight of environmental health and safety professionals.

References

- 1. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 4. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.tamu.edu [chem.tamu.edu]